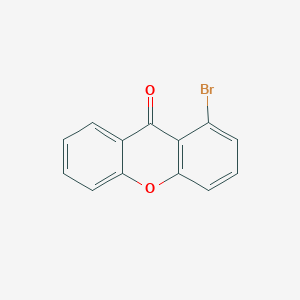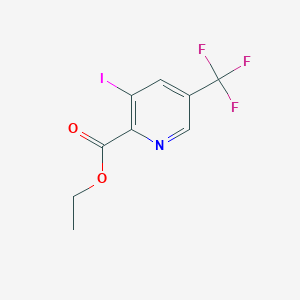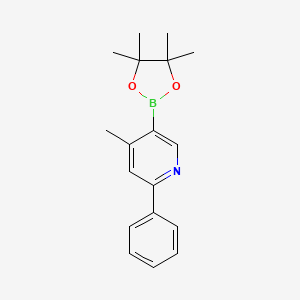
4-Methyl-3-nitrobenzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-nitrophthalic acid is an organic compound belonging to the family of phthalic acids It is characterized by the presence of a methyl group and a nitro group attached to the benzene ring of phthalic acid
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-3-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by methylation. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a temperature range of 100-110°C.
Methylation: The 3-nitrophthalic anhydride is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-methyl-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are also optimized to remove any impurities and obtain high-purity 4-methyl-3-nitrophthalic acid .
化学反应分析
Types of Reactions
4-Methyl-3-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid); varying conditions depending on the specific reaction .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives .
科学研究应用
4-Methyl-3-nitrophthalic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-methyl-3-nitrophthalic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
相似化合物的比较
4-Methyl-3-nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic acid: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-3,5-dinitrobenzoic acid:
4-Nitrophthalic acid: Lacks the methyl group, affecting its chemical behavior and applications.
属性
CAS 编号 |
42760-51-0 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC 名称 |
4-methyl-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO6/c1-4-2-3-5(8(11)12)6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
FHGYVAFCOQSODD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



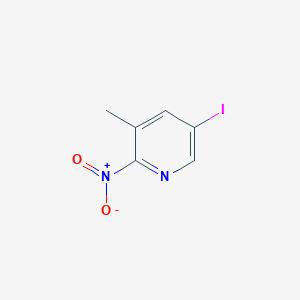

![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
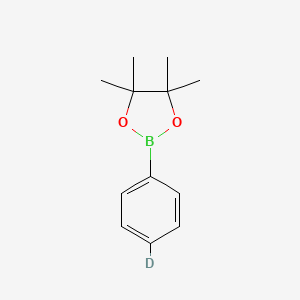
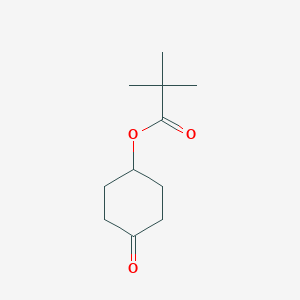
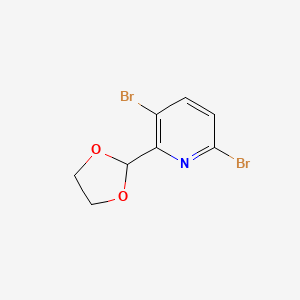
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
